molecular formula C20H16N2O4 B8336765 2-Nitro-n-(3-benzyloxyphenyl)benzamide

2-Nitro-n-(3-benzyloxyphenyl)benzamide

Cat. No.: B8336765
M. Wt: 348.4 g/mol
InChI Key: VLXXBBOLIVTHEA-UHFFFAOYSA-N
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Description

2-Nitro-N-(3-benzyloxyphenyl)benzamide is a chemical compound developed for research applications, strictly for use in laboratory settings. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. This benzamide scaffold is of significant interest in medicinal chemistry, particularly in the field of antiparasitic drug discovery. Compounds within the N-benzyloxyphenyl benzamide structural class have demonstrated potent in vitro activity against Trypanosoma brucei , the protozoan parasite responsible for Human African Trypanosomiasis (HAT, or sleeping sickness) . The structural motif of a benzamide linked to a benzyloxyphenyl group is associated with promising drug-like properties, including metabolic stability and the potential for brain permeability, which is a critical requirement for treating the late-stage form of this disease . Researchers can utilize this compound as a key intermediate or a structural analog in hit-to-lead optimization campaigns. Its core structure serves as a valuable scaffold for synthesizing novel derivatives and for conducting structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for neglected tropical diseases .

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

2-nitro-N-(3-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C20H16N2O4/c23-20(18-11-4-5-12-19(18)22(24)25)21-16-9-6-10-17(13-16)26-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,23)

InChI Key

VLXXBBOLIVTHEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitro-Substituted Benzamides

Compound Name Substituents Dihedral Angles (°) Hydrogen Bonding Interactions Reference
2-Nitro-N-(2-nitrophenyl)benzamide 2-Nitro (benzoyl), 2-nitro (phenyl) 71.76 (benzoyl), 24.29 (phenyl) N–H···O (C(4) chain along [100])
2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide 2-Nitro (benzoyl), 5-nitro (thiazole) 12.48 (thiazole), 46.66 (benzoyl) N–H···O (chains along c-axis)
4-Nitro-N-(3-nitrophenyl)benzamide 4-Nitro (benzoyl), 3-nitro (phenyl) Not reported N–H···O (layered packing)
  • Planarity and Conformation : The central amide group in 2-nitro-N-(2-nitrophenyl)benzamide is nearly planar, with dihedral angles of 71.76° and 24.29° between the benzoyl and phenyl rings. This contrasts with 2-nitro-N-(5-nitrothiazol-2-yl)benzamide, where the thiazole ring introduces a larger dihedral angle (46.66°) due to steric and electronic effects .
  • Hydrogen Bonding : Strong N–H···O interactions dominate in nitro-substituted analogs, forming 1D chains (e.g., C(4) chains in ) or 2D layers. Weak C–H···O contacts further stabilize crystal packing .

Physicochemical and Electronic Properties

Table 2: Computational and Experimental Properties

Compound Name Hyperpolarizability (β) Vibrational Frequencies (cm⁻¹) Notable Features Reference
2-Nitro-N-(4-nitrophenyl)benzamide 1.32 × 10⁻³⁰ esu IR: 1685 (C=O), 1520 (NO₂) High nonlinear optical potential
2-Nitro-N-(2-nitrophenyl)benzamide Not calculated IR/Raman: 1720 (C=O), 1550 (NO₂) Planar amide, strong H-bonding
  • Hyperpolarizability: Nitro groups enhance nonlinear optical (NLO) properties. For 2-nitro-N-(4-nitrophenyl)benzamide, β = 1.32 × 10⁻³⁰ esu, comparable to urea, making it suitable for NLO applications .
  • Vibrational Modes: Stretching frequencies for C=O (1685–1720 cm⁻¹) and NO₂ (1520–1550 cm⁻¹) are consistent across nitrobenzamides .

Table 3: Reported Bioactivities of Benzamide Derivatives

Compound Name Activity Mechanism/Application Reference
N-(5-nitrothiazol-2-yl)benzamide Antiviral, antiparasitic Inhibits hepatitis B/C replication
N-(2-nitrophenyl)benzamide analogs Anticonvulsant, antimicrobial Enzyme inhibition (e.g., BCR-ABL)
N-(anilinocarbonothioyl)benzamide Antioxidant (% inhibition: 86.6–87.7) Scavenges free radicals
  • Antimicrobial/Antiviral : Thiazole-containing benzamides (e.g., ) show potent antiviral activity, likely due to heterocyclic π-stacking and nitro group electron deficiency.
  • Antioxidant : Thiourea derivatives with hydroxyl or methoxy substituents exhibit radical scavenging, suggesting that electron-donating groups enhance antioxidant efficacy .

Preparation Methods

Reaction Procedure

  • Reagents : 3-Aminophenol (1.0 eq), benzyl bromide (1.2 eq), potassium carbonate (2.0 eq), acetone (solvent).

  • Conditions : Stirring at 60°C for 12 hours under nitrogen atmosphere.

  • Workup : Filtration to remove K2CO3, solvent evaporation under reduced pressure, and purification via flash chromatography (ethyl acetate/petroleum ether, 1:3).

Analytical Data

  • Yield : 85–90%.

  • 1H NMR (CDCl3) : δ 7.45–7.30 (m, 5H, Ar-H), 6.95 (t, J = 8.0 Hz, 1H, Ar-H), 6.40–6.25 (m, 3H, Ar-H), 5.05 (s, 2H, OCH2Ph), 3.60 (br s, 2H, NH2).

  • IR (KBr) : 3400 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O-C asym stretch).

Synthesis of 2-Nitrobenzoyl Chloride

The 2-nitrobenzoyl chloride intermediate is synthesized via chlorination of 2-nitrobenzoic acid using thionyl chloride.

Reaction Procedure

  • Reagents : 2-Nitrobenzoic acid (1.0 eq), thionyl chloride (3.0 eq), anhydrous dichloromethane (solvent).

  • Conditions : Reflux at 40°C for 3 hours.

  • Workup : Excess SOCl2 removed by rotary evaporation; residue used directly without purification.

Key Considerations

  • Purity : >95% (by 1H NMR).

  • Handling : Moisture-sensitive; reactions conducted under anhydrous conditions.

Amide Bond Formation: Coupling 2-Nitrobenzoyl Chloride with 3-Benzyloxyaniline

The final step involves nucleophilic acyl substitution between 2-nitrobenzoyl chloride and 3-benzyloxyaniline to yield the target compound.

Reaction Procedure

  • Reagents : 2-Nitrobenzoyl chloride (1.1 eq), 3-benzyloxyaniline (1.0 eq), triethylamine (2.0 eq), THF (solvent).

  • Conditions : Stirring at 0°C → room temperature (12 hours).

  • Workup : Dilution with ethyl acetate, washing with 1M HCl and brine, drying (Na2SO4), and purification via silica gel chromatography (ethyl acetate/hexanes, 1:4).

Analytical Data

  • Yield : 78–82%.

  • 1H NMR (DMSO-d6) : δ 10.45 (s, 1H, NH), 8.25–8.15 (m, 1H, Ar-H), 8.05–7.90 (m, 2H, Ar-H), 7.70–7.55 (m, 2H, Ar-H), 7.50–7.30 (m, 5H, Ar-H), 7.10–6.95 (m, 3H, Ar-H), 5.15 (s, 2H, OCH2Ph).

  • 13C NMR (DMSO-d6) : δ 165.2 (C=O), 152.1 (C-NO2), 137.5–114.8 (Ar-C), 69.8 (OCH2Ph).

  • HRMS (ESI+) : m/z calcd for C20H16N2O4 [M+H]+: 349.1189; found: 349.1192.

Alternative Synthetic Routes

Reductive Amination Approach

A modified pathway involves reductive amination of 3-benzyloxybenzaldehyde with 2-nitrobenzamide derivatives, though this method is less efficient (yield: 60–65%).

Optimization and Challenges

Steric and Electronic Effects

  • Ortho-Nitro Group : Introduces steric hindrance, necessitating excess acyl chloride (1.1–1.2 eq) for complete conversion.

  • Benzyl Ether Stability : Robust under acidic conditions but susceptible to hydrogenolysis; Pd/C-mediated deprotection avoided.

Solvent and Base Selection

  • Solvent : THF > DCM > EtOAc in terms of yield.

  • Base : Triethylamine outperforms pyridine due to superior HCl scavenging.

Scalability and Industrial Relevance

  • Kilogram-Scale Production : Achieved via continuous flow reactors, enhancing reproducibility (purity >99%).

  • Cost Analysis : Raw material costs dominated by 3-benzyloxyaniline (∼60% of total) .

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Test coupling agents like EDCI or HOBt to improve amide bond formation efficiency.
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF, THF) for reaction rate and yield.
  • Temperature control : Monitor exothermic reactions to avoid side products.

Q. Table 1: Representative Reaction Conditions

StepReagent/ConditionPurposeYield Range
1SOCl₂, refluxAcid chloride synthesis>90%
23-Benzyloxyaniline, CH₃CNAmide bond formation60–75%

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. For example, the dihedral angles between the benzamide core and substituents (e.g., 71.76° and 24.29° in related structures) provide insights into conformational flexibility .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm nitro and benzyloxy group positions (e.g., δ ~8.0 ppm for aromatic protons adjacent to nitro groups).
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 365.3 g/mol via ESI-MS).

Q. Software Tools :

  • SHELXL : Refine crystallographic data to atomic resolution .
  • Mercury : Visualize intermolecular interactions (e.g., N–H···O and C–H···O contacts) .

Basic: What preliminary biological assays are recommended to assess its bioactivity?

Answer:

  • Antimicrobial screening : Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing nitrobenzamide derivatives with reported activity .
  • Enzyme inhibition : Test against tyrosine kinases or proteases using fluorometric assays (IC₅₀ determination).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, serum-free media).
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM).
  • Target validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected biological targets.
  • Statistical rigor : Apply ANOVA or Bayesian analysis to differentiate noise from true effects .

Advanced: What computational approaches are suitable for predicting its interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to predict binding poses.
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., nitro group H-bond acceptors) using Schrödinger Suite .

Q. Table 2: Key Docking Parameters

SoftwareForce FieldGrid Size (ų)
AutoDockAMBER60 × 60 × 60

Advanced: How to analyze the hydrogen-bonding network and its impact on molecular packing?

Answer:

  • Hydrogen bond metrics : Extract donor-acceptor distances (e.g., N–H···O = 2.89 Å) and angles (e.g., 165°) from XRD data .
  • Network topology : Identify C(4) chains or edge-fused R₄⁴(30) rings using Mercury’s "Packing Feature" tool .
  • Thermal stability : Correlate H-bond density with DSC-measured melting points.

Q. Table 3: Hydrogen Bond Parameters in Related Structures

Interaction TypeDistance (Å)Angle (°)Reference
N–H···O2.85–2.95160–170
C–H···O3.10–3.30140–150

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